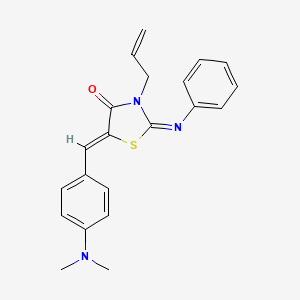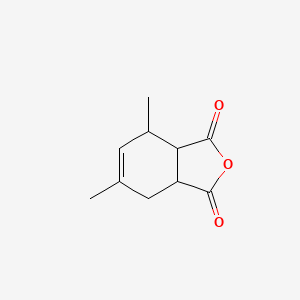
4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C10H12O3 It is a derivative of benzofuran and is characterized by the presence of two methyl groups at positions 4 and 6, and a tetrahydro structure
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The compound serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, its role in the generation of rotationally-hindered photochromic molecules showcases its utility in creating compounds with potential applications in data storage or high-resolution spectroscopy (Strübe et al., 2011). Similarly, the synthesis of pyrimidine annelated heterocycles demonstrates its use in developing novel heterocyclic compounds, which are crucial in medicinal chemistry (Majumdar et al., 2001).
Chemical Engineering and Materials Science
In the field of materials science, this compound has been explored for its corrosion inhibition properties, highlighting its potential application in protecting metals from corrosion. A study on spirocyclopropane derivatives, including similar compounds, for mild steel protection in HCl solution emphasizes the significance of such organic molecules in industrial applications (Chafiq et al., 2020).
Photoreactivity and Light-Induced Transformations
The photoreactivity of 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione and related compounds has been a subject of interest. For example, studies on the photoreactions of similar benzofuran diones with various reagents demonstrate the compound's utility in synthesizing oxetanes and other photoproducts, which could have applications ranging from photovoltaic materials to organic light-emitting diodes (Friedrichsen, 1975).
Environmental and Green Chemistry
The research on green and environmentally friendly substances, including studies on the inhibition performances of derivatives for mild steel protection, underscores the importance of such compounds in developing sustainable chemical processes and materials (Chafiq et al., 2020).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves multi-step reactions. One common method is the cyclization of dimethyl ketone derivatives through a series of condensation and cyclization reactions. The reaction conditions often require the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The process generally includes the use of high-pressure reactors and controlled temperature conditions to facilitate the cyclization and formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield
Propiedades
IUPAC Name |
4,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3,6-8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUPCBFIIMALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2527338.png)
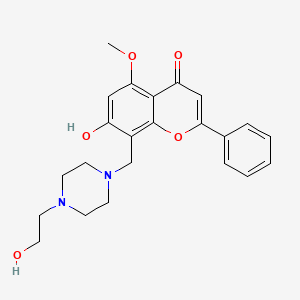
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)

![ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2527344.png)
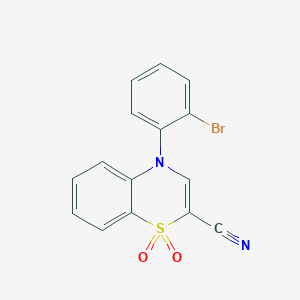
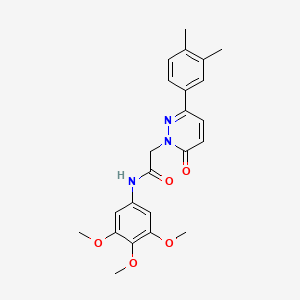
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate](/img/structure/B2527348.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)


![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)
![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)
